N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide
Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide is a compound that has been studied in the context of organic chemistry . It is a derivative of tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms . Tryptamine derivatives play a fundamental role in the human body, being involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Synthesis Analysis
The synthesis of this compound involves a reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular formula of this compound is C11H12N2O . Its average mass is 188.226 Da and its monoisotopic mass is 188.094955 Da .Scientific Research Applications
Cancer Research and Imaging
N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide and its derivatives have been investigated for their potential in cancer research. One study focused on the synthesis of [18F]SU11248, a tracer for imaging cancer tyrosine kinase, which included derivatives of this compound (Wang et al., 2005). This tracer is designed for positron emission tomography (PET), an important tool in cancer diagnosis and treatment monitoring.
Chemical Synthesis and Modification
Modifications and syntheses of compounds related to this compound have been explored for various chemical applications. Bobowski (1983) described a modified Bischler-Napieralski reaction to synthesize derivatives of this compound (Bobowski, 1983). These synthetic pathways are crucial for creating new molecules with potential therapeutic uses.
Cytotoxic Studies
Research has also been conducted on new cytotoxic compounds derived from this compound. Wang et al. (2011) isolated a new cytotoxic indole-3-ethenamide from the halotolerant fungus Aspergillus sclerotiorum, which showed moderate cytotoxicity against certain cancer cells (Wang et al., 2011). This demonstrates the potential of this compound derivatives in the development of new anticancer agents.
Heterocyclic Chemistry
The compound and its derivatives have been used in heterocyclic chemistry for creating new molecular structures. Kharaneko et al. (2020) proposed a synthetic approach to β-carbolines based on heterocyclization involving derivatives of this compound (Kharaneko et al., 2020). These studies are important for expanding the variety of useful compounds in medicinal chemistry.
Interstellar Chemistry
In an interesting application outside of biology, N-methylformamide, a related compound, has been studied for its potential presence in interstellar space. Belloche et al. (2017) conducted spectroscopy and chemical modeling studies on N-methylformamide, identifying its potential role in prebiotic chemistry in interstellar environments (Belloche et al., 2017). This research provides insights into the complexity of organic molecules in space and their role in the origins of life.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylformamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(9-15)7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGMDMBUHYZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565894 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54268-27-8 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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